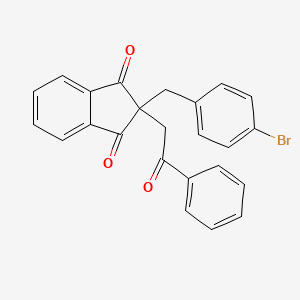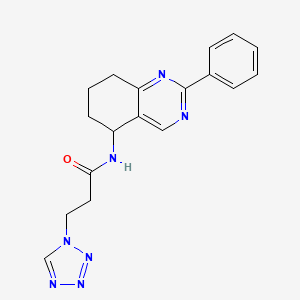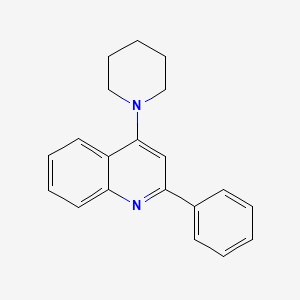
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It belongs to the class of indandione derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that it may exert its antimicrobial activity by inhibiting the growth and proliferation of bacterial cells. It may also induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. Moreover, it may exhibit anti-inflammatory and antioxidant activities by reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of bacterial cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant activities. However, further studies are needed to fully understand its biochemical and physiological effects.
实验室实验的优点和局限性
The advantages of using 2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in lab experiments include its potential antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. Moreover, it is relatively easy to synthesize and can be obtained in high yields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
未来方向
There are several future directions for research on 2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. Firstly, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Secondly, its potential applications in the field of medicine, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, need to be further explored. Thirdly, its potential toxicity and safety need to be assessed. Finally, its potential use as a lead compound for the development of new drugs needs to be investigated.
合成方法
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been synthesized using different methods, including the one-pot synthesis method, the Knoevenagel condensation reaction, and the microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 4-bromobenzaldehyde, 2-oxo-2-phenylacetic acid, and indane-1,3-dione in the presence of piperidine and acetic anhydride. The Knoevenagel condensation reaction involves the reaction of 4-bromobenzaldehyde and 2-oxo-2-phenylacetic acid in the presence of piperidine and acetic anhydride, followed by the reaction with indane-1,3-dione. The microwave-assisted synthesis method involves the reaction of 4-bromobenzaldehyde, 2-oxo-2-phenylacetic acid, and indane-1,3-dione in the presence of piperidine and acetic anhydride under microwave irradiation.
科学研究应用
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been studied for its potential applications in the field of medicine. It has been shown to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been studied for its potential anticancer activity and has been shown to induce apoptosis in cancer cells. Moreover, it has been studied for its potential anti-inflammatory and antioxidant activities.
属性
IUPAC Name |
2-[(4-bromophenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO3/c25-18-12-10-16(11-13-18)14-24(15-21(26)17-6-2-1-3-7-17)22(27)19-8-4-5-9-20(19)23(24)28/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMXCOYWQPHWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6111253.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-6-oxo-N-[2-(1-piperidinyl)ethyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6111273.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6111277.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide](/img/structure/B6111282.png)
![(3-methoxyphenyl)[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanone](/img/structure/B6111290.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl (4-oxo-3(4H)-quinazolinyl)acetate](/img/structure/B6111292.png)
![2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6111308.png)
![3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole](/img/structure/B6111331.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6111336.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6111337.png)
![1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6111343.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6111351.png)